![molecular formula C7H6ClN3 B1403917 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1422057-41-7](/img/structure/B1403917.png)
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 4th position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s structurally similar to the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to exhibit various biological activities . They have been reported to have significant antitumor activity and are present in naturally occurring nucleosides such as Formycin A and Formycin B . They also exhibit antiviral, analgesic activity, and are used in the treatment of male erectile dysfunction and hyperuricemia .
Mode of Action
Compounds with a similar structure, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives are known to interact with the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride . Reaction conditions may vary but often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine serves as a critical scaffold in the development of kinase inhibitors, which are promising candidates for anticancer therapies. Its structure allows for various modifications that enhance its efficacy against specific targets:
- Kinase Inhibition : The compound has shown the ability to inhibit several kinases implicated in cancer progression, such as glycogen synthase kinase 3 (GSK-3) and fibroblast growth factor receptors (FGFR) .
- Antiviral and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties, making them suitable for drug development against infectious diseases .
Biological Studies
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition : This compound is employed to investigate the mechanisms of enzyme action and inhibition. Its ability to bind to active sites of enzymes provides insights into biochemical pathways relevant in disease states .
- Protein-Ligand Interactions : The compound is also used in studies focusing on how small molecules interact with proteins, which is crucial for understanding drug mechanisms and designing new therapeutics .
Materials Science
In materials science, this compound can be incorporated into polymers and other materials:
- Polymer Modification : The compound's unique chemical properties allow it to be integrated into polymer matrices, altering their mechanical and thermal properties. This application is particularly useful in developing advanced materials with specific functionalities .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound is involved in the synthesis of various bioactive compounds:
- Synthesis Pathways : The compound can be synthesized through various methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the efficient production of complex derivatives with high yields .
- Diversity of Derivatives : More than 300,000 derivatives have been reported in literature, showcasing the versatility of this compound as a precursor for diverse medicinal agents .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited GSK-3 activity in vitro. This inhibition was linked to reduced cell proliferation in cancer cell lines, highlighting the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the chlorine and methyl substituents.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazoloquinolines: Compounds with an additional fused benzene ring, leading to different chemical and biological properties.
Uniqueness
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position and the methyl group at the 4th position can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 4-position. Its molecular formula is , with a molar mass of approximately 158.59 g/mol. The presence of the chloro and methyl groups significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₇H₇ClN₂ |
Molar Mass | 158.59 g/mol |
Structure Type | Pyrazolo[3,4-b]pyridine |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication mechanisms.
- Analgesic Effects : It has been reported to reduce pain in experimental models.
- Anti-inflammatory Properties : The compound demonstrates significant inhibition of inflammatory pathways, particularly through COX-2 inhibition.
- Anticancer Potential : It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Inhibition of Kinases : this compound has been identified as an effective inhibitor of CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity can lead to targeted anticancer therapies with reduced side effects compared to traditional chemotherapeutics .
- COX-2 Inhibition : In vitro studies have demonstrated that this compound significantly inhibits COX-2 activity, which is associated with inflammatory responses. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol .
Study on Anticancer Activity
A study evaluated the effects of this compound on human tumor cell lines (HeLa, HCT116, A375). The results indicated substantial antiproliferative effects, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In another investigation focused on inflammatory models, the compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. The findings suggested that it effectively mitigated inflammation comparable to established anti-inflammatory drugs .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Nucleophilic Aromatic Substitution : This method exploits the electron-withdrawing properties of the chloro group to facilitate nucleophilic attack.
- Cross-Coupling Reactions : Recent advances have introduced methods such as Suzuki-Miyaura coupling to achieve high yields and selectivity in synthesizing derivatives .
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQOYKTUYYYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247501 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-41-7 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422057-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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